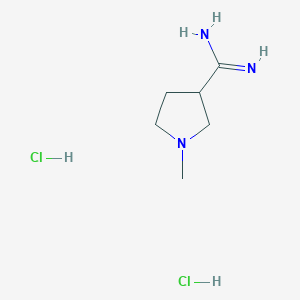![molecular formula C17H13FN4O B2632556 N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide CAS No. 860789-63-5](/img/structure/B2632556.png)
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide: is a complex organic compound known for its distinctive structural features and diverse applications. Characterized by the presence of cyano groups, a pyrrole ring, and a fluorobenzamide moiety, this compound holds significant potential in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with the formation of the 2,5-dimethyl-1H-pyrrole through condensation of suitable aldehydes with ammonia or primary amines under controlled conditions.
Introduce the cyano groups through a nitrile-forming reaction, commonly via cyanation reactions using reagents like potassium cyanide or sodium cyanide under alkaline conditions.
Formation of the Enone Structure:
Create the enone (eth-1-en-1-yl) component through aldol condensation of the nitrile-substituted pyrrole with an appropriate aldehyde or ketone.
Ensure conditions support the formation of the (1E)-configuration to obtain the desired stereoisomer.
Coupling with Fluorobenzamide:
Achieve the final compound by coupling the enone intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, promoting the formation of the amide bond.
Industrial Production Methods:
Industrially, these reactions are often conducted in large reactors with precise temperature and pH control to maximize yield and purity.
Use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidative transformations, particularly at the pyrrole ring, leading to various oxygenated derivatives.
Common oxidizing agents include permanganate, dichromate, and peroxides under acidic or basic conditions.
Reduction:
Reduction of the cyano groups to primary amines can be achieved using hydrogenation with catalysts like palladium on carbon or borane reagents.
The enone moiety is also susceptible to reduction, typically forming saturated or partially saturated products.
Substitution:
Electrophilic aromatic substitution reactions can occur on the fluorobenzamide ring, with potential for halogenation, nitration, or sulfonation depending on the reagents used (e.g., bromine, nitric acid, or sulfuric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic medium, hydrogen peroxide in acidic medium.
Reduction: Palladium on carbon in hydrogen gas, borane-tetrahydrofuran complex.
Substitution: Bromine in acetic acid, concentrated nitric acid.
Major Products Formed:
Oxidation products such as hydroxylated pyrrole derivatives.
Reduced forms of cyano groups leading to primary amines.
Substituted fluorobenzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Employed in studies of reaction mechanisms and stereochemistry.
Biology:
Investigated for its potential as a ligand in biological assays and protein binding studies.
Medicine:
Explored for its pharmacological properties, particularly in drug design and development.
Industry:
Utilized in the production of specialty chemicals and advanced materials.
Possible applications in the development of new materials for electronics and optoelectronics.
Mecanismo De Acción
Compared to other cyano-substituted pyrroles, N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide exhibits unique properties due to the presence of the fluorobenzamide group, which can influence its reactivity and biological activity.
Similar compounds include those with variations in the pyrrole substituents or different halogenated benzamide groups.
Comparación Con Compuestos Similares
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-chlorobenzamide
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-bromobenzamide
Propiedades
IUPAC Name |
N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c1-11-3-4-12(2)22(11)16(10-20)15(9-19)21-17(23)13-5-7-14(18)8-6-13/h3-8H,1-2H3,(H,21,23)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDKOGFRPKOLO-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=C(C=C2)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=C(C=C2)F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-methoxyphenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632481.png)




![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2632494.png)

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)
